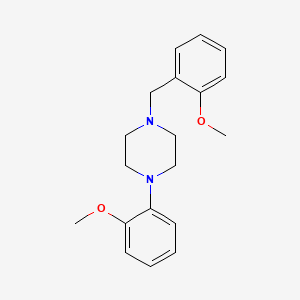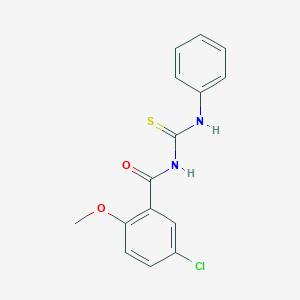![molecular formula C22H26N4O3 B5887171 N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide, also known as MEH-225, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors, such as N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide, can cause changes in the expression of genes that are involved in cell cycle regulation, DNA repair, and apoptosis, leading to the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide has also been shown to enhance the anti-cancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation of N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide also has a short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
For research on N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide include improving its solubility and stability, as well as investigating its potential in combination with other chemotherapeutic agents. N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide may also have potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases, which involve dysregulation of gene expression. Further research is needed to fully understand the potential of N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide in these areas.
Méthodes De Synthèse
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-(4-morpholinylmethyl)benzoyl chloride with ethyl hydrazinecarboxylate, followed by the reaction of the resulting intermediate with 3-nitrobenzoyl chloride and acetic anhydride. The final product is obtained through the hydrolysis of the resulting acetate ester with sodium hydroxide.
Applications De Recherche Scientifique
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Propriétés
IUPAC Name |
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16(20-4-3-5-21(14-20)23-17(2)27)24-25-22(28)19-8-6-18(7-9-19)15-26-10-12-29-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,23,27)(H,25,28)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULVMEGHKOSXNW-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-N-[4-(morpholin-4-ylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)




![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)